

Unveiling the Spectroscopic Signature of Yunnancoronarin A: A Technical Guide

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Compound of Interest

Compound Name: Yunnancoronarin A

Cat. No.: B15594958

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This technical guide provides a comprehensive overview of the spectroscopic data for **Yunnancoronarin A**, a labdane diterpenoid isolated from the rhizomes of *Hedychium yunnanense*. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product. The guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a proposed signaling pathway associated with its cytotoxic activity.

Spectroscopic Data

The structural elucidation of **Yunnancoronarin A** was achieved through extensive spectroscopic analysis. The key data from ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are summarized below. This information is critical for the identification and characterization of this compound in natural product extracts and synthetic preparations.

Table 1: ^1H NMR Spectroscopic Data for Yunnancoronarin A (CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.55	m	
1 β	1.23	m	
2 α	1.98	m	
2 β	1.85	m	
3 α	4.85	br s	
3 β	4.55	br s	
5	1.40	m	
6	3.45	dd	
7 α	1.70	m	
7 β	1.50	m	
9	1.80	m	
11	6.25	d	
12	6.05	d	
14	7.20	br s	
15	6.15	br s	
16	7.30	t	1.5
17-CH ₃	0.85	s	
18-CH ₃	0.80	s	
19-CH ₃	0.88	s	
20-CH ₃	1.15	s	

Table 2: ¹³C NMR Spectroscopic Data for Yunnancoronarin A (CDCl₃)

Position	δ (ppm)	Type
1	39.2	CH ₂
2	24.2	CH ₂
3	148.5	C
4	106.5	CH ₂
5	55.4	CH
6	80.1	CH
7	42.1	CH ₂
8	38.0	C
9	50.5	CH
10	39.8	C
11	130.2	CH
12	125.5	CH
13	124.8	C
14	138.5	CH
15	108.0	CH
16	142.8	CH
17	33.5	CH ₃
18	21.8	CH ₃
19	14.5	CH ₃
20	16.0	CH ₃

Table 3: Mass Spectrometry Data for Yunnancoronarin A

Technique	Ion	Observed m/z	Formula	Calculated m/z
HR-ESI-MS	[M+Na] ⁺	323.1982	C ₂₀ H ₂₈ O ₂ Na	323.1987

Experimental Protocols

The acquisition of the spectroscopic data followed standardized laboratory procedures to ensure accuracy and reproducibility.

NMR Spectroscopy

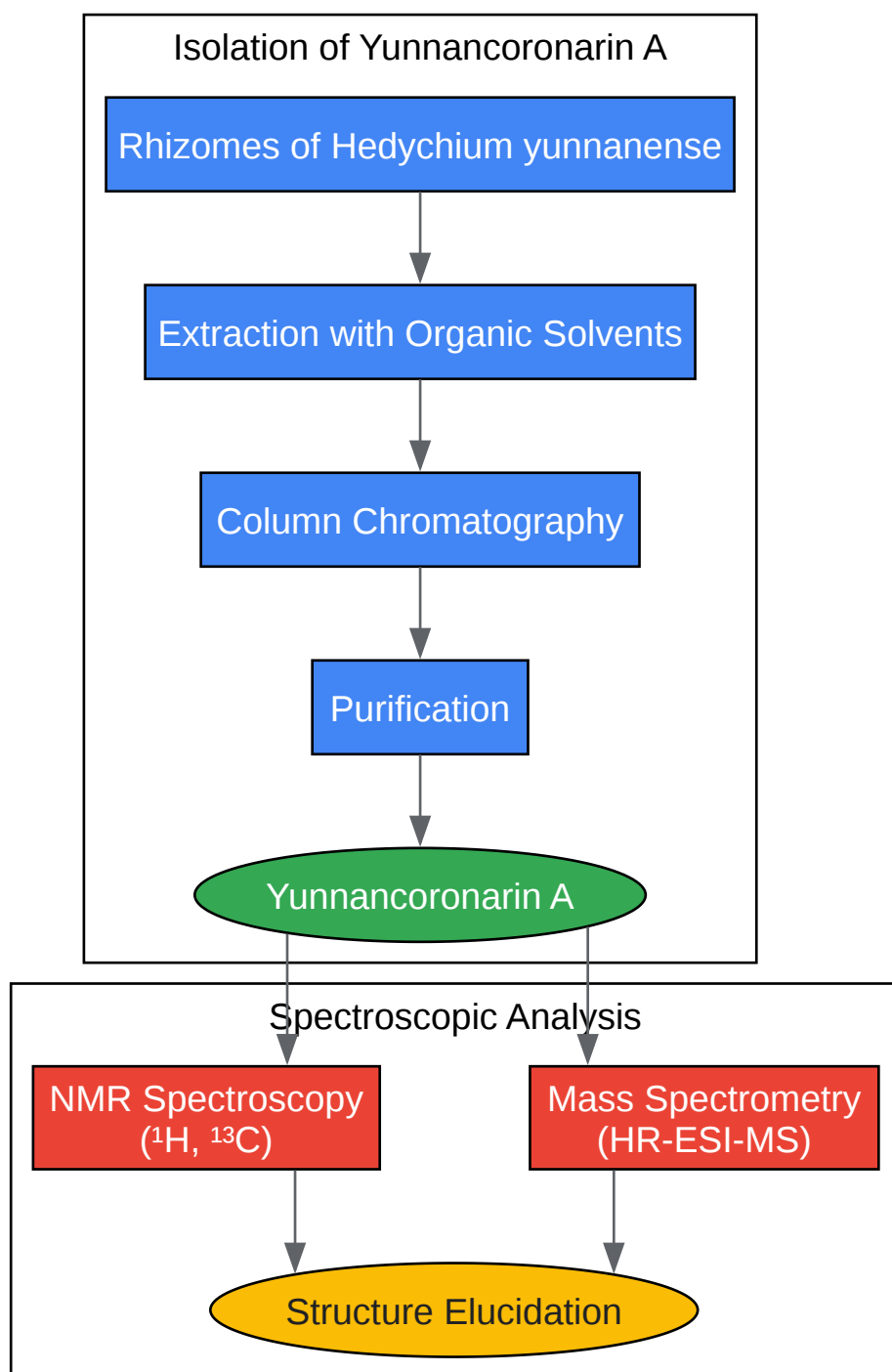
^1H and ^{13}C NMR spectra were recorded on a Bruker AV-400 spectrometer. The samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

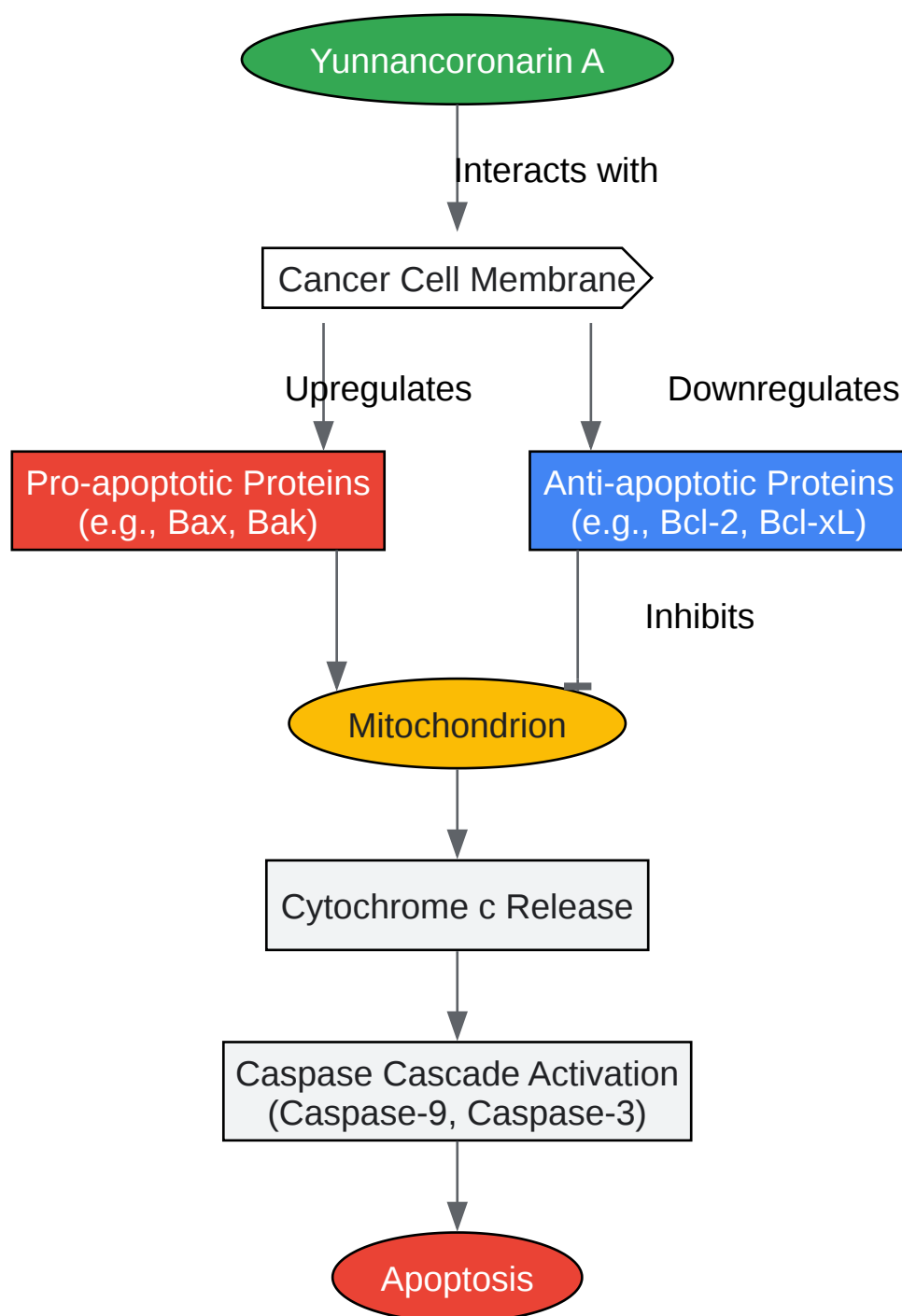
Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused directly into the ESI source.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental workflow and the compound's biological context, the following diagrams are provided.





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